BIS({[(3-FLUOROPHENYL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE
Overview
Description
BIS({[(3-FLUOROPHENYL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE is a complex organic compound characterized by the presence of fluorophenyl, thiazole, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIS({[(3-FLUOROPHENYL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common method includes the reaction of 3-fluorobenzyl chloride with sodium thiolate to form the corresponding thioether. This intermediate is then reacted with thiazole-4-carbonitrile under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
BIS({[(3-FLUOROPHENYL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thioethers.
Scientific Research Applications
BIS({[(3-FLUOROPHENYL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of BIS({[(3-FLUOROPHENYL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- BIS({[(4-FLUOROPHENYL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE
- BIS({[(3-CHLOROPHENYL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE
- BIS({[(3-BROMOPHENYL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE
Uniqueness
BIS({[(3-FLUOROPHENYL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in synthetic chemistry and potential therapeutic applications.
Properties
IUPAC Name |
3,5-bis[(3-fluorophenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N2S3/c19-14-5-1-3-12(7-14)10-23-17-16(9-21)18(25-22-17)24-11-13-4-2-6-15(20)8-13/h1-8H,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECJALMVRSFBMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=C(C(=NS2)SCC3=CC(=CC=C3)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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